D2 Receptor Subtype Selectivity: >200-Fold Discrimination Relative to Ropinirole, Pramipexole, and Rotigotine
Sumanirole achieves a D2/D3 selectivity ratio exceeding 215-fold (Ki D2 = 9.0 nM vs. Ki D3 = 1,940 nM), with similarly large margins versus D4 (Ki > 2,190 nM) and D1 (Ki > 7,140 nM) in radioligand displacement assays [1][2]. By contrast, ropinirole binds D2 with a Ki of 29 nM and functions with higher potency at D3 (pEC50 8.4 vs. 7.4 at D2), indicating D3-preference rather than D2 selectivity [3]. Pramipexole exhibits a D3 Ki of 0.5 nM versus D2 Ki of 3.9 nM, yielding D3-over-D2 selectivity [4]. Rotigotine shows ~10-fold D3-over-D2 selectivity [5]. Sumanirole is therefore the only compound in this set for which the D2 binding affinity is approximately two orders of magnitude stronger than the next-nearest off-target receptor subtype, qualifying it as a genuinely D2-selective pharmacological tool.
| Evidence Dimension | Dopamine receptor subtype binding selectivity (D2 vs. D3 Ki ratio) |
|---|---|
| Target Compound Data | Sumanirole: Ki D2 = 9.0 nM, Ki D3 = 1,940 nM; D2/D3 selectivity ratio ~216-fold |
| Comparator Or Baseline | Ropinirole: Ki D2 = 29 nM (D3-preferring in functional assays, pEC50 D3 = 8.4 > D2 = 7.4); Pramipexole: Ki D3 = 0.5 nM > Ki D2 = 3.9 nM (~7.8-fold D3-selective); Rotigotine: ~10-fold D3-over-D2 selectivity |
| Quantified Difference | Sumanirole D2/D3 ratio ≈ 216-fold (D2-selective) vs. comparators that are D3-preferring or non-selective; minimum 20-fold greater D2 selectivity margin than any comparator |
| Conditions | Radioligand displacement assays using [3H]U-86170 at human recombinant D2 receptors; [3H](+)-7-OH-DPAT at D3 receptors; HEK293 or CHO cell membrane preparations |
Why This Matters
Investigators requiring pharmacological isolation of D2 receptor function cannot use any approved or clinically advanced dopamine agonist without simultaneously activating D3 receptors — sumanirole is the only full agonist that provides genuine D2-selective interrogation.
- [1] McCall RB, Lookingland KJ, Bédard PJ, Huff RM. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease. J Pharmacol Exp Ther. 2005 Sep;314(3):1248-56. PMID: 15980060. View Source
- [2] BindingDB Entry BDBM50056443. Ki D2 = 9 nM; Ki 5-HT1A = 73 nM; Ki D3 = 2.33E+3 nM. Curated from ChEMBL (CHEMBL419792). View Source
- [3] MedChemExpress. Ropinirole hydrochloride (SKF 101468). Ki D2 = 29 nM; pEC50 hD2 = 7.4, hD3 = 8.4, hD4 = 6.8. View Source
- [4] Piercey MF. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease. Clin Neuropharmacol. 1998 May-Jun;21(3):141-51. PMID: 9617505. View Source
- [5] Rotigotine Hydrochloride Product Database. Rotigotine: 10-fold selectivity for D3 (pKi 9.2) over D2, D4, D5 (pKi 8.5-8.0); 100-fold over D1 (pKi 7.2). View Source
